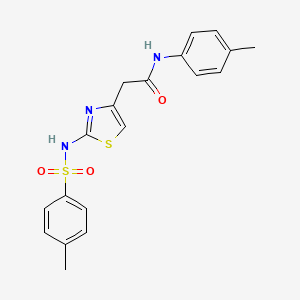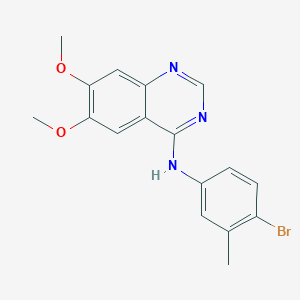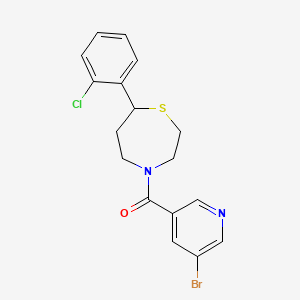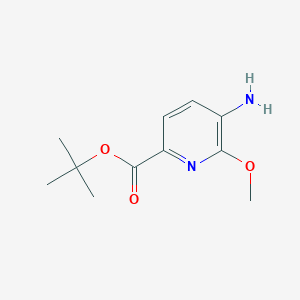
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide, also known as MTAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the sulfonamide class of compounds and has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide is not fully understood. However, it is believed to exert its biological effects by binding to specific target molecules, such as enzymes or receptors, and modulating their activity.
Biochemical and Physiological Effects:
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, as well as certain tumor cell lines. 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various biological processes and pathways. However, one of the main limitations of using 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several potential future directions for research on 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide. One area of interest is the development of new derivatives and analogs of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide with enhanced biological activity and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide, particularly in the treatment of bacterial and fungal infections and certain types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide and to better understand its effects on various biological processes.
Métodos De Síntesis
The synthesis of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide involves the reaction of 4-methylphenylsulfonyl chloride with thiosemicarbazide in the presence of a base to form the corresponding thiosemicarbazone. This thiosemicarbazone is then reacted with p-tolylacetic acid in the presence of a dehydrating agent to form 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-3-7-15(8-4-13)20-18(23)11-16-12-26-19(21-16)22-27(24,25)17-9-5-14(2)6-10-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIRKBJHBOETFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)


![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2791882.png)

![diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2791884.png)

![Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2791887.png)

![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2791891.png)
![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)

![3-butyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791895.png)
